Propanoic acid, 3-(acetyloxy)-, methyl ester
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Overview
Description
Propanoic acid, 3-(acetyloxy)-, methyl ester is an organic compound with the molecular formula C6H10O4. It is an ester derived from propanoic acid and is known for its applications in various fields such as chemistry, biology, and industry. This compound is characterized by its pleasant odor and is often used in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanoic acid, 3-(acetyloxy)-, methyl ester can be synthesized through the esterification of propanoic acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction typically involves heating the reactants to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where propanoic acid and methanol are combined with an acid catalyst. The reaction mixture is heated, and the ester is separated and purified through distillation .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-(acetyloxy)-, methyl ester undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are commonly used.
Reduction: Lithium aluminum hydride is a typical reducing agent for esters.
Major Products Formed
Hydrolysis: Propanoic acid and methanol.
Transesterification: A different ester and an alcohol.
Reduction: The corresponding alcohol.
Scientific Research Applications
Propanoic acid, 3-(acetyloxy)-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanoic acid, 3-(acetyloxy)-, methyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release propanoic acid and methanol, which can then participate in various biochemical processes . The compound’s effects are mediated through its interactions with enzymes and other proteins involved in metabolic pathways .
Comparison with Similar Compounds
Propanoic acid, 3-(acetyloxy)-, methyl ester can be compared with other similar esters:
Propanoic acid, 3-methoxy-, methyl ester: Similar in structure but contains a methoxy group instead of an acetyloxy group.
Propanoic acid, 3-phenoxy-, methyl ester: Contains a phenoxy group, making it more aromatic.
Propanoic acid, 3-cyano-, methyl ester: Contains a cyano group, which significantly alters its reactivity and applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
38003-42-8 |
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Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
methyl 3-acetyloxypropanoate |
InChI |
InChI=1S/C6H10O4/c1-5(7)10-4-3-6(8)9-2/h3-4H2,1-2H3 |
InChI Key |
CPDOLGIPPJEISQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCC(=O)OC |
Origin of Product |
United States |
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